2-Chloro-4-(trifluoromethyl)oxazole
Overview
Description
Scientific Research Applications
Coordination Chemistry and Asymmetric Synthesis Oxazole ligands, including derivatives of 2-Chloro-4-(trifluoromethyl)oxazole, are extensively used in coordination chemistry and as chiral auxiliaries in asymmetric synthesis. These ligands exhibit versatility in design, ease of synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms, making them suitable for transition metal-catalyzed organic reactions (Gómez, Muller, & Rocamora, 1999).
Suzuki Coupling Reactions The Suzuki coupling reaction is a pivotal method for constructing C-C bonds, where derivatives of this compound serve as key intermediates. These compounds are effectively utilized in functionalizing the oxazole 2- and 4-positions, leading to the synthesis of novel oxazole derivatives with potential biological activity (Ferrer Flegeau, Popkin, & Greaney, 2006).
Gold-Catalyzed Oxidative Strategies The development of gold-catalyzed oxidative strategies for the synthesis of oxazoles highlights the importance of this compound in facilitating the formation of oxazole rings. This approach leverages the unique reactivity of gold catalysts, offering efficient pathways to synthesize oxazoles with diverse substitution patterns (Luo, Ji, Li, & Zhang, 2012).
Metal-Free Annulation Reactions The synthesis of oxazoles via metal-free [2 + 2 + 1] annulation reactions represents another innovative application, showcasing the utility of this compound in green chemistry. These reactions are pivotal for assembling highly substituted oxazole structures efficiently and sustainably (Saito, Taniguchi, Kambara, & Hanzawa, 2013).
Copper-Catalyzed Domino Cyclization A noteworthy application in the realm of catalytic cyclization involves the copper-catalyzed domino process for constructing trisubstituted oxazoles. This method highlights the strategic incorporation of a trifluoromethyl (-CF3) group into oxazole rings, underlining the compound's versatility in synthesizing functionally rich oxazoles (Xiao, Yuan, Huang, Zhang, & Deng, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF3NO/c5-3-9-2(1-10-3)4(6,7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGQUKSJHXXOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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